Cas no 1806067-70-8 (Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate)

Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C11H10F6N2O3/c1-2-21-9(20)8-7(10(12,13)14)5(4-18)3-6(19-8)22-11(15,16)17/h3H,2,4,18H2,1H3
- InChI Key: CQIZWBZVBFSQPP-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OCC)=NC(=CC=1CN)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 387
- XLogP3: 2.7
- Topological Polar Surface Area: 74.4
Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029080559-1g |
Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate |
1806067-70-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate Related Literature
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate
Comprehensive Overview of Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1806067-70-8)
Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1806067-70-8) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique molecular structure, combining trifluoromethoxy and trifluoromethyl groups, which enhance its bioactivity and stability. Researchers are increasingly interested in this compound due to its potential as a building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents.
The synthetic versatility of Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate makes it a valuable intermediate in organic chemistry. Its aminomethyl group allows for further functionalization, enabling the creation of diverse derivatives. This adaptability aligns with current trends in precision medicine and targeted drug delivery, where customized molecular structures are crucial. Additionally, the presence of fluorine atoms in the compound improves its metabolic stability, a key consideration in modern pharmacokinetic optimization.
In the context of green chemistry, Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate has garnered attention for its potential to reduce environmental impact. The compound’s efficiency in catalytic reactions and its role in atom-economical syntheses are areas of active investigation. As sustainability becomes a priority in chemical manufacturing, this compound’s applications in eco-friendly processes are likely to expand.
From a commercial perspective, the demand for high-purity intermediates like Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate is rising, driven by advancements in high-throughput screening and combinatorial chemistry. Its CAS No. 1806067-70-8 is frequently searched in chemical databases, reflecting its relevance in both academic and industrial settings. The compound’s structure-activity relationship (SAR) studies are also a hot topic, particularly in the design of next-generation therapeutics.
In summary, Ethyl 4-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1806067-70-8) represents a cutting-edge tool in modern chemistry. Its multifaceted applications, from drug development to sustainable synthesis, underscore its importance in scientific innovation. As research continues to uncover new uses for this compound, its role in addressing global challenges in healthcare and environmental science will undoubtedly grow.
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